REACTION_CXSMILES
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F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.OC1C=C(C=CC=1)CO.[OH:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[C:23]#[N:24].C1C(C#N)=CN=C(Cl)C=1>>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:19][C:20]2[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=2)[C:23]#[N:24])=[CH:3][CH:4]=1)=[O:7]
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Name
|
|
Quantity
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0.85 mL
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Type
|
reactant
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Smiles
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FC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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OC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1=CC(=NC=C1C#N)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Yield (0.90 g, 50%)
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Name
|
|
Type
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product
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Smiles
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C(=O)C1=CC=C(OC=2C=C(C#N)C=CC2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |